3-(3-Bromo-5-chlorophenoxy)propanoic acid
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Overview
Description
3-(3-Bromo-5-chlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of propanoic acid, where the hydrogen atoms are substituted with bromine and chlorine atoms on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-chlorophenoxy)propanoic acid typically involves the reaction of 3-bromo-5-chlorophenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted phenoxypropanoic acids.
Scientific Research Applications
3-(3-Bromo-5-chlorophenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropionic acid: A similar compound with a bromine substituent on the propanoic acid.
3-Chloropropionic acid: A similar compound with a chlorine substituent on the propanoic acid.
3-(3-Bromophenyl)propanoic acid: A compound with a bromine substituent on the phenyl ring.
Uniqueness
3-(3-Bromo-5-chlorophenoxy)propanoic acid is unique due to the presence of both bromine and chlorine substituents on the phenoxy ring, which can impart distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C9H8BrClO3 |
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Molecular Weight |
279.51 g/mol |
IUPAC Name |
3-(3-bromo-5-chlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13) |
InChI Key |
WBABONHHNMITRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OCCC(=O)O |
Origin of Product |
United States |
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